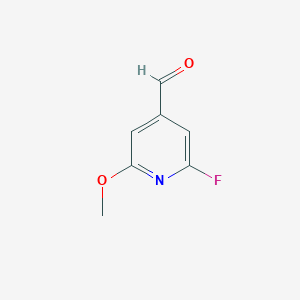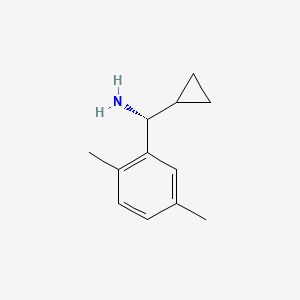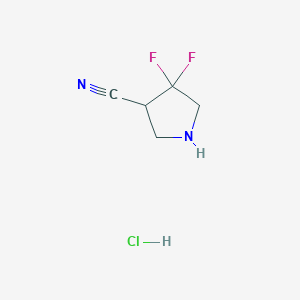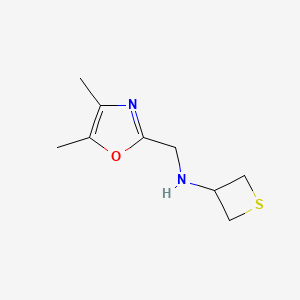
N-((4,5-Dimethyloxazol-2-yl)methyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4,5-Dimethyloxazol-2-yl)methyl)thietan-3-amine is a heterocyclic compound that features both oxazole and thietane rings The oxazole ring is a five-membered ring containing oxygen and nitrogen atoms, while the thietane ring is a four-membered ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5-Dimethyloxazol-2-yl)methyl)thietan-3-amine typically involves the formation of the oxazole ring followed by the introduction of the thietane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxazole ring can be synthesized through the reaction of a suitable aldehyde with an amine and an acid catalyst. The thietane ring can then be introduced via a nucleophilic substitution reaction using a thioether precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4,5-Dimethyloxazol-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both the oxazole and thietane rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
N-((4,5-Dimethyloxazol-2-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism by which N-((4,5-Dimethyloxazol-2-yl)methyl)thietan-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxazole and thietane rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((2-Phenyloxazol-4-yl)methyl)thietan-3-amine: Similar structure but with a phenyl group instead of dimethyl groups on the oxazole ring.
N-((4,5-Dimethyloxazol-2-yl)methyl)thiazol-3-amine: Contains a thiazole ring instead of a thietane ring.
Uniqueness
N-((4,5-Dimethyloxazol-2-yl)methyl)thietan-3-amine is unique due to the combination of oxazole and thietane rings, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H14N2OS |
|---|---|
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H14N2OS/c1-6-7(2)12-9(11-6)3-10-8-4-13-5-8/h8,10H,3-5H2,1-2H3 |
Clé InChI |
BJKSAUCNWBLSQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)CNC2CSC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


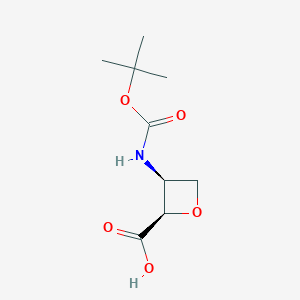

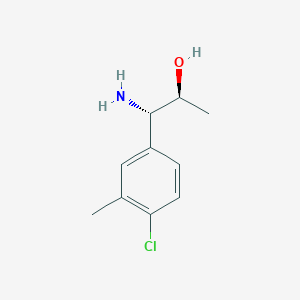
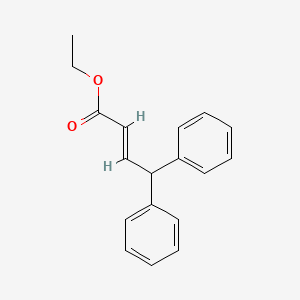
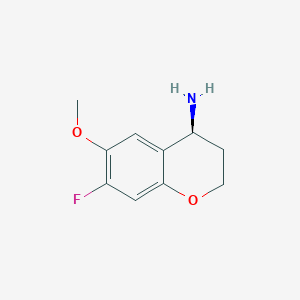
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)
![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)
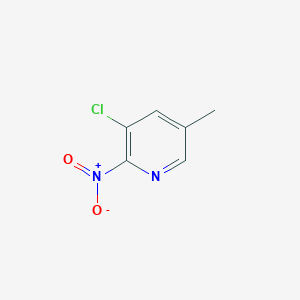
![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)

